molecular formula C9H9O4- B1245008 3-(2,3-Dihydroxyphenyl)propanoate

3-(2,3-Dihydroxyphenyl)propanoate

Cat. No. B1245008
M. Wt: 181.16 g/mol
InChI Key: QZDSXQJWBGMRLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydroxyphenyl)propanoate is the conjugate base of 3-(2,3-dihydroxyphenyl)propanoic acid. It derives from a propionate. It is a conjugate base of a 3-(2,3-dihydroxyphenyl)propanoic acid.

Scientific Research Applications

Anti-Inflammatory Properties

Research on compounds structurally similar to 3-(2,3-Dihydroxyphenyl)propanoate, specifically from the tender leaves of Eucommia ulmoides Oliv., has shown promising anti-inflammatory effects. Compounds like methyl 3-(3,4-dihydroxyphenyl)propanoate have been found to exhibit modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).

Material Science and Polymer Chemistry

Phloretic acid, a naturally occurring compound and a derivative similar to 3-(2,3-Dihydroxyphenyl)propanoate, has been explored as a renewable building block in material science. Specifically, it has been used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovative approach facilitates the incorporation of benzoxazine properties into aliphatic –OH bearing molecules or macromolecules, suggesting extensive applications in material science (Trejo-Machin et al., 2017).

Analytical Chemistry and Stereochemistry

The structural and stereochemical aspects of compounds related to 3-(2,3-Dihydroxyphenyl)propanoate have been a subject of study in analytical chemistry. The crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu (similar to 3-(2,3-Dihydroxyphenyl)propanoate), have been elucidated, providing insights into the compound's chemical stability and bioactive potential (Chen et al., 2016).

Interaction with Biological Compounds

Studies have explored the interaction between derivatives of 3-(2,3-Dihydroxyphenyl)propanoate and biological compounds. For instance, the hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid, has shown the ability to interact with diol-containing sugar compounds. This interaction is significant, given the essential physiological functions of sugar chains, glycoproteins, and glucolipids in biological systems (Shimada et al., 2015).

properties

Product Name

3-(2,3-Dihydroxyphenyl)propanoate

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)/p-1

InChI Key

QZDSXQJWBGMRLU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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